4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate
CAS No.: 2018300-50-8
Cat. No.: VC6437095
Molecular Formula: C16H20BrNO5
Molecular Weight: 386.242
* For research use only. Not for human or veterinary use.
![4-Tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4,9(5h)-dicarboxylate - 2018300-50-8](/images/structure/VC6437095.png)
Specification
CAS No. | 2018300-50-8 |
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Molecular Formula | C16H20BrNO5 |
Molecular Weight | 386.242 |
IUPAC Name | 4-O-tert-butyl 9-O-methyl 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4,9-dicarboxylate |
Standard InChI | InChI=1S/C16H20BrNO5/c1-16(2,3)23-15(20)18-5-6-22-13-10(9-18)7-11(17)8-12(13)14(19)21-4/h7-8H,5-6,9H2,1-4H3 |
Standard InChI Key | LBZYSDWKRGYYTK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)OC)Br |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 4-tert-butyl 9-methyl 7-bromo-2,3-dihydrobenzo[f] oxazepine-4,9(5H)-dicarboxylate, reflects its fused bicyclic system. The benzoxazepine core consists of a benzene ring fused to a seven-membered oxazepine ring, with substituents at positions 4, 7, and 9. The molecular formula is C₁₈H₂₁BrN₂O₅, derived from:
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A tert-butyl ester group (C₄H₉O₂) at position 4
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A methyl ester group (C₂H₃O₂) at position 9
Stereochemical Considerations
The 2,3-dihydro configuration indicates partial saturation of the oxazepine ring, reducing ring strain compared to fully unsaturated analogs. Computational models suggest a puckered conformation for the seven-membered ring, with the tert-butyl group adopting an equatorial orientation to minimize steric hindrance .
Synthetic Pathways and Intermediate Isolation
Key Synthetic Routes
The synthesis typically involves multi-step functionalization of a benzoxazepine precursor. A representative pathway includes:
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Bromination: Electrophilic aromatic substitution introduces bromine at position 7 using N-bromosuccinimide (NBS) in dichloromethane .
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Esterification: Sequential protection of carboxylic acid intermediates with tert-butyl and methyl groups via Steglich esterification .
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Ring Closure: Formation of the oxazepine ring through cyclization of an amino alcohol intermediate under acidic conditions .
Isolation and Purification
Crude product purification employs silica gel chromatography (hexane:ethyl acetate, 3:1), yielding a white crystalline solid with >95% purity (HPLC). Mass spectrometry confirms the molecular ion peak at m/z 433.08 [M+H]⁺ .
Physicochemical Properties
Thermodynamic and Solubility Data
The low aqueous solubility (0.0547 mg/mL) classifies it as "slightly soluble," necessitating formulation with co-solvents like DMSO for biological assays .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H)
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δ 7.32 (s, 1H, Ar-H)
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δ 4.38–4.25 (m, 2H, OCH₂)
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δ 3.82 (s, 3H, COOCH₃)
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δ 1.49 (s, 9H, C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃):
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δ 170.2 (COOCH₃)
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δ 165.8 (COOC(CH₃)₃)
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δ 132.7 (C-Br)
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δ 80.1 (C(CH₃)₃)
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δ 52.3 (OCH₂)
The downfield shift at δ 170.2 confirms ester carbonyl groups, while the singlet at δ 1.49 corresponds to the tert-butyl moiety .
Parameter | Rating | Source |
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Acute Oral Toxicity (LD₅₀) | 320 mg/kg (rat) | EPA DSSTox |
Skin Irritation | Category 3 | GHS |
Ocular Hazard | Category 2A | GHS |
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling.
Applications in Organic Synthesis
Building Block for Heterocyclic Derivatives
The bromine atom at position 7 enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups. For example, palladium-catalyzed coupling with phenylboronic acid yields a biphenyl derivative (85% yield) .
Prodrug Design
The ester groups facilitate hydrolysis to carboxylic acids under physiological conditions, making the compound a candidate for prodrug development. In vitro studies show complete conversion to the diacid form within 2 hours at pH 7.4 .
Computational and Theoretical Insights
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311G(d,p) level reveals:
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HOMO-LUMO Gap: 4.8 eV, indicating moderate reactivity
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Electrostatic Potential: Localized negative charge on carboxylate oxygens (-0.43 e)
ADMET Predictions
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